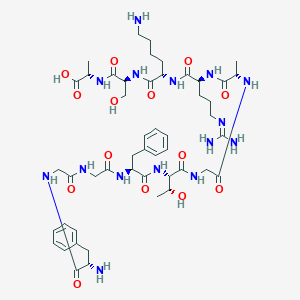

Orphanin FQ (1-11)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Orphanin FQ (1-11) erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktionen: Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern.

Entschützungsschritte: Entfernung von Schutzgruppen von den Aminosäuren, um weitere Kupplungen zu ermöglichen.

Abspaltung vom Harz: Verwendung von Trifluoressigsäure (TFA), um das Peptid vom Harz abzuspalten und die Schutzgruppen der Seitenkette zu entfernen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Orphanin FQ (1-11) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um Reinheit und Ausbeute zu gewährleisten. Der Prozess ist auf Skalierbarkeit und Kosteneffizienz optimiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Orphanin FQ (1-11) unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt unter physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: DIC, HOBt und N,N'-Diisopropylethylamin (DIPEA).

Abspaltungsreagenzien: TFA, oft in Kombination mit Abfängern wie Wasser, Triisopropylsilan (TIS) und Ethandithiol (EDT).

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Orphanin FQ (1-11)-Peptid selbst. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständiger Entschützung sein, die typischerweise während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

Orphanin FQ (1-11) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und Rezeptor-Ligand-Wechselwirkungen verwendet.

Biologie: Wird hinsichtlich seiner Rolle bei der Modulation von Schmerz, Stress und Immunantworten untersucht.

Medizin: Wird wegen seines Potenzials als Analgetikum und seiner Auswirkungen auf neurologische Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Nociceptin-Rezeptor abzielen

5. Wirkmechanismus

Orphanin FQ (1-11) übt seine Wirkungen aus, indem es an den Nociceptin-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Diese Bindung hemmt die Produktion von cyclischem Adenosinmonophosphat (cAMP) und aktiviert nach innen gerichtete Kaliumkanäle. Diese Aktionen führen zur Modulation der Neurotransmitterfreisetzung und der neuronalen Erregbarkeit, was zu seinen analgetischen und anti-stress-Wirkungen beiträgt .

Ähnliche Verbindungen:

Nociceptin: Das vollständige Peptid, von dem Orphanin FQ (1-11) abgeleitet ist.

Dynorphin A: Ein weiteres Peptid, das mit Opioidrezeptoren interagiert, aber unterschiedliche physiologische Wirkungen hat.

Endorphine: Endogene Peptide, die an Opioidrezeptoren binden und Schmerz- und Stressantworten modulieren

Einzigartigkeit: Orphanin FQ (1-11) ist einzigartig in seiner hohen Selektivität für den Nociceptin-Rezeptor und seiner fehlenden Affinität für klassische Opioidrezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen des Nociceptin-Rezeptors ohne die verwirrenden Effekte der klassischen Opioidrezeptoraktivierung .

Wirkmechanismus

Orphanin FQ (1-11) exerts its effects by binding to the nociceptin receptor, a G protein-coupled receptor. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates inwardly rectifying potassium channels. These actions result in the modulation of neurotransmitter release and neuronal excitability, contributing to its analgesic and anti-stress effects .

Vergleich Mit ähnlichen Verbindungen

Nociceptin: The full-length peptide from which orphanin FQ (1-11) is derived.

Dynorphin A: Another peptide that interacts with opioid receptors but has different physiological effects.

Endorphins: Endogenous peptides that bind to opioid receptors and modulate pain and stress responses

Uniqueness: Orphanin FQ (1-11) is unique in its high selectivity for the nociceptin receptor and its lack of affinity for classical opioid receptors. This selectivity makes it a valuable tool for studying the specific functions of the nociceptin receptor without the confounding effects of classical opioid receptor activation .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOUBACUUPBRQ-KCKZSKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N15O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

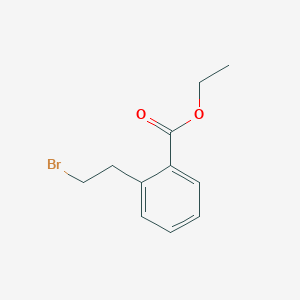

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

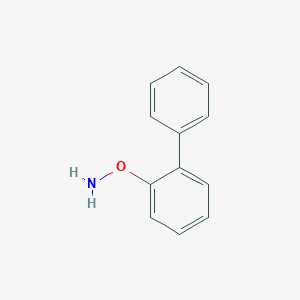

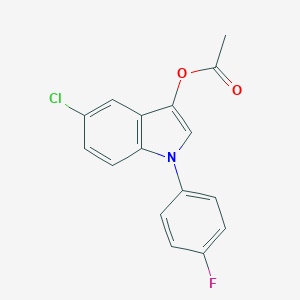

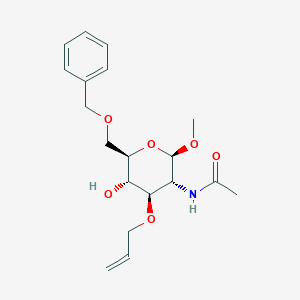

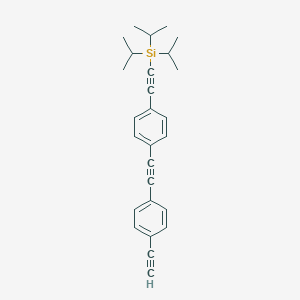

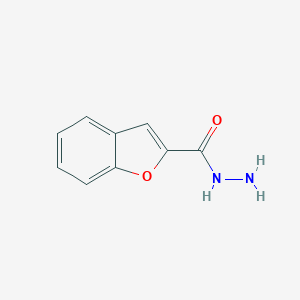

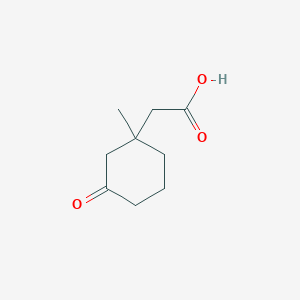

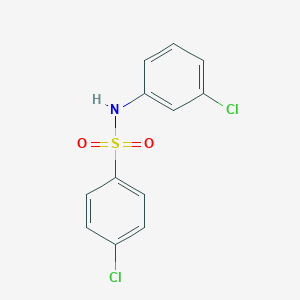

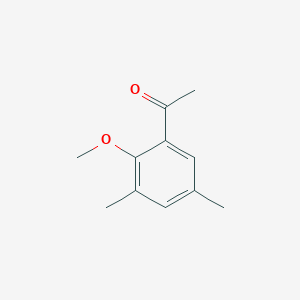

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.